REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][C:6]=1[N+:7]([O-:9])=[O:8].S(OC)(O[CH3:14])(=O)=O>C(O)=O>[CH3:1][C:2]1[N:3]=[CH:4][NH:5][C:6]=1[N+:7]([O-:9])=[O:8].[CH3:14][N:5]1[C:6]([N+:7]([O-:9])=[O:8])=[C:2]([CH3:1])[N:3]=[CH:4]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N=CNC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The formic acid is distilled off in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 500 parts of water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
is continuously exhaustively extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extract is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The oily residue crystallizes
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CNC1[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=NC(=C1[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |